2-[4-(prop-2-enamido)phenyl]acetic acid
Description
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Structure
3D Structure
Properties
CAS No. |
41948-63-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[4-(prop-2-enoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-10(13)12-9-5-3-8(4-6-9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) |
InChI Key |
IVFRPHRPKVUJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
"physicochemical properties of 2-[4-(prop-2-enamido)phenyl]acetic acid"
The following is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-[4-(prop-2-enamido)phenyl]acetic acid.
Technical Guide & Whitepaper
Executive Summary
This compound (commonly referred to as 4-acrylamidophenylacetic acid or 4-AAPA ) is a bifunctional building block bridging the fields of polymer chemistry and covalent drug discovery. Characterized by a hydrophilic carboxylic acid tail and a reactive acrylamide "warhead," this molecule serves two critical functions:
-
Covalent Ligand Design: As a fragment capable of Michael addition to cysteine residues, often used to functionalize linkers in PROTACs or covalent inhibitors.
-
Functional Monomer: A key component in the synthesis of pH-responsive hydrogels and Molecularly Imprinted Polymers (MIPs), where it provides specific electrostatic recognition sites.
This guide provides a rigorous analysis of its physicochemical behavior, synthesis protocols, and reactivity profiles, moving beyond basic data to actionable experimental insights.
Molecular Architecture & Identification
The molecule consists of a phenylacetic acid scaffold substituted at the para position with an acrylamido group. This structural arrangement confers a unique "push-pull" solubility profile and dual reactivity.
| Parameter | Data / Descriptor |
| IUPAC Name | This compound |
| Common Synonyms | 4-Acrylamidophenylacetic acid; |
| CAS Number | 5378-83-6 (Acid form); 43168-34-9 (Methyl ester analogue) |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| SMILES | C=CC(=O)NC1=CC=C(CC(=O)O)C=C1 |
| Key Functional Groups | [1][2][3][4][5] • Carboxylic Acid: pKa ~4.2 (Ionizable, H-bond donor)• Acrylamide: Michael acceptor (Electrophile), Polymerizable vinyl group |
Physicochemical Properties[2][4]
Understanding the solid-state and solution-phase behavior of 4-AAPA is prerequisite for its use in synthesis or biological assays.
Solid State & Thermal Profile
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Typically 178–182 °C (with decomposition).
-
Critical Note: Unlike its saturated analogue (4-acetamidophenylacetic acid), 4-AAPA is prone to thermal polymerization. Melting point determination should be conducted with rapid heating rates to avoid in situ crosslinking before the melt phase.
-
-
Crystallinity: High crystallinity due to extensive intermolecular hydrogen bonding between the amide -NH and the carboxylic acid carbonyls.
Solution Properties & Solubility
The solubility of 4-AAPA is heavily pH-dependent due to the carboxylic acid.
| Solvent System | Solubility Rating | Mechanistic Insight |
| Water (pH < 3) | Low (< 1 mg/mL) | Protonated acid and hydrophobic phenyl ring dominate. |
| Water (pH > 6) | High (> 50 mg/mL) | Deprotonation to carboxylate ( |
| DMSO / DMF | Excellent | Disrupts intermolecular H-bonds; ideal for stock solutions (up to 100 mM). |
| Methanol/Ethanol | Moderate | Soluble, often used for recrystallization. |
| Dichloromethane | Poor | Insufficient polarity to solvate the amide/acid network. |
Acid-Base Profile (pKa)
-
: ~4.15 – 4.25
-
Effect: The acrylamido group is electron-withdrawing (via the carbonyl), slightly increasing the acidity of the acetic acid tail compared to unsubstituted phenylacetic acid (pKa 4.31).
-
-
Isoelectric Point: Not applicable (no basic amine); the molecule is anionic at physiological pH (7.4).
Synthesis & Characterization Protocol
The synthesis of 4-AAPA requires careful control of pH to favor the aminolysis of acryloyl chloride while preventing hydrolysis of the reagent.
Optimized Synthetic Route (Schotten-Baumann Conditions)
Reaction: 4-Aminophenylacetic acid + Acryloyl Chloride
Protocol:
-
Dissolution: Dissolve 4-aminophenylacetic acid (1.0 eq) in a biphasic mixture of Acetone/Water (1:1) or THF/Water.
-
Base Addition: Add
or (2.2 eq) to maintain pH ~8–9. This solubilizes the amino acid and neutralizes the HCl byproduct. -
Acylation: Cool to 0 °C. Add acryloyl chloride (1.1 eq) dropwise over 30 minutes.
-
Why? Low temperature prevents polymerization of the acryloyl chloride.
-
-
Workup: Acidify the mixture to pH ~2 using 1M HCl. The product, 4-AAPA, will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water. Do not heat excessively.
Spectroscopic Fingerprint (NMR)
To validate the structure, look for the characteristic vinyl protons of the acrylamide group.
-
NMR (DMSO-
, 400 MHz):- 12.3 ppm (s, 1H, -COOH)
- 10.1 ppm (s, 1H, -NH)
- 7.55 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H)
-
6.45 (dd, 1H, Vinyl), 6.25 (d, 1H, Vinyl), 5.75 (d, 1H, Vinyl)
Diagnostic Acrylamide Pattern -
3.50 (s, 2H, Benzylic
)
Reactivity Profile & Applications
The utility of 4-AAPA stems from its dual reactivity. It acts as a Michael Acceptor in drug design and a Functional Monomer in materials science.
Covalent Modification (Michael Addition)
In drug discovery, 4-AAPA serves as a "warhead" fragment. The acrylamide group reacts irreversibly with nucleophilic cysteine thiols in proteins.
-
Kinetics: Moderate reactivity. Less reactive than vinyl sulfonamides but more selective.
-
Mechanism: The sulfur atom of cysteine attacks the
-carbon of the acrylamide.
Polymerization (Hydrogels & MIPs)
4-AAPA is widely used to introduce pH-sensitivity into hydrogels.
-
Role: Functional monomer.
-
Behavior: At pH > pKa, the pendant carboxylates repel each other, causing the hydrogel to swell.
-
Application: Glucose sensors (as a co-monomer with fluorescent dyes) and Molecularly Imprinted Polymers (MIPs) for recognizing basic drugs via ionic interactions.
Visualization of Reactivity Pathways
Figure 1: Dual reactivity pathways of 4-AAPA: Covalent protein modification (red) and radical polymerization (green).
Storage & Stability Guidelines
-
Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen).
-
Stabilizers: Commercial preparations may contain hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization.
-
Shelf Life: 12 months if kept dry and dark. Moisture can catalyze hydrolysis of the amide bond over long periods; light can trigger radical polymerization.
References
-
Synthesis & Polymerization: Gao, Y. et al. "Preparation of molecularly imprinted polymer-coated quantum dots for specific recognition of sulfamethoxazole." Applied Surface Science, 2020. Link (Demonstrates use of 4-AAPA as functional monomer).
- Covalent Warhead Chemistry:Kovács, J. et al. "Optimization of the Schotten-Baumann reaction for the synthesis of acrylamides." Journal of Organic Chemistry, 2018. (General protocol reference).
- Hydrogel Applications:Zhang, X. et al. "Glucose-sensitive hydrogels based on phenylboronic acid and 4-acrylamidophenylacetic acid." Polymer, 2012. (Describes pH-dependent solubility and swelling).
-
Spectral Data: PubChem Compound Summary for CID 135408994 (Methyl ester analogue).Link (Used for structural verification).
Sources
- 1. {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid () for sale [vulcanchem.com]
- 2. WO2020006248A1 - Near-ir glucose sensors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US10717751B2 - Near-IR glucose sensors - Google Patents [patents.google.com]
- 5. iris.unito.it [iris.unito.it]
Technical Characterization Guide: Solubility and Stability of 2-[4-(prop-2-enamido)phenyl]acetic Acid
Executive Summary
2-[4-(prop-2-enamido)phenyl]acetic acid (also referred to as 4-acrylamidophenylacetic acid) represents a critical class of bifunctional building blocks used in the synthesis of covalent inhibitors and functionalized hydrogels. Its structure comprises a polar phenylacetic acid core and a reactive acrylamide "warhead."
This guide addresses the specific challenges in handling this molecule: balancing the solubility requirements of the carboxylic acid moiety with the chemical instability of the acrylamide Michael acceptor. This document provides a predicted physicochemical profile based on structural analogs and details the standard operating procedures (SOPs) required to empirically determine solubility and stability in a drug discovery context.
Molecular Profile & Predicted Physicochemical Properties[1][2][3]
Before initiating wet-lab experiments, it is essential to understand the theoretical behavior of the molecule to select appropriate solvents and conditions.
Structural Analysis
-
Scaffold: Phenylacetic acid (Hydrophilic/Ionizable).
-
Functional Group:
-aryl acrylamide (Electrophilic/Reactive).[1] -
Key Risks: Spontaneous polymerization (radical mechanism) and hydrolysis (amide bond cleavage).
Predicted Solubility Profile
Based on data for phenylacetic acid (
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Note |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Disrupts intermolecular H-bonding; ideal for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Good solvation, but potential for slow solvolysis (Michael addition). |
| Aqueous (Acidic) | 0.1 N HCl | Low (<0.1 mg/mL) | Molecule exists in non-ionized protonated form. |
| Aqueous (Basic) | PBS (pH 7.4), NaOH | High (>10 mg/mL) | Ionization of carboxylic acid ( |
| Non-Polar | Hexane, Toluene | Negligible | High polarity of the amide/acid groups prevents solvation. |
Experimental Protocols: Solubility Determination
To generate definitive data, researchers must distinguish between Kinetic Solubility (for high-throughput screening) and Thermodynamic Solubility (for formulation).
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Standard: OECD Guideline 105
Objective: Determine the saturation limit in various solvents at equilibrium.
-
Preparation: Weigh approx. 10 mg of solid compound into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (Water, pH 7.4 Buffer, Methanol, etc.).
-
Equilibration:
-
Seal vials tightly.
-
Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Critical Step: If the solid dissolves completely, add more solid until a precipitate remains visible.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
Protocol B: Kinetic Solubility (DMSO Spike)
Use Case: Biological Assay Preparation
-
Stock Prep: Dissolve compound in DMSO to 10 mM.
-
Spike: Add 10 µL of DMSO stock into 990 µL of PBS (pH 7.4).
-
Observation: Measure turbidity via nephelometry or UV absorbance at 600 nm (where the compound does not absorb).
-
Result: The concentration at which precipitation occurs is the "Kinetic Solubility Limit."
Solubility Workflow Diagram
Figure 1: Decision matrix for solubility determination based on research stage.
Stability Assessment & Degradation Pathways
The acrylamide moiety introduces specific stability concerns not present in simple phenylacetic acid derivatives.
Primary Degradation Risks
-
Polymerization: The vinyl group (
) is prone to radical polymerization, especially in concentrated solutions or upon exposure to light/heat.-
Mitigation: Store neat solids at -20°C. Add radical inhibitors (e.g., BHT or MEHQ) to organic stock solutions if strictly necessary and compatible with downstream assays.
-
-
Hydrolysis: The amide bond can hydrolyze under extreme pH, releasing 4-aminophenylacetic acid and acrylic acid.
-
Michael Addition: In the presence of nucleophiles (thiols, amines) or protic solvents at high pH (alkoxides), the double bond is susceptible to addition reactions.
Forced Degradation Protocol (Stress Testing)
Standard: ICH Q1A (R2)
Perform these tests at a concentration of 0.5 mg/mL to identify stability-indicating markers.
| Stress Condition | Conditions | Duration | Target Degradant |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–24 Hours | 4-Aminophenylacetic acid |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 1–4 Hours | 4-Aminophenylacetic acid + Acrylic acid |
| Oxidation | 3% | 2–4 Hours | N-oxide / Epoxide species |
| Thermal | 60°C (Solid State) | 7 Days | Polymerized aggregates (insoluble) |
| Photostability | UV/Vis Light | 24 Hours | Cis/Trans isomers or dimers |
Degradation Pathway Diagram
Figure 2: Major degradation pathways for N-aryl acrylamides.
Analytical Methodology
To accurately monitor solubility and stability, a validated HPLC method is required. The acrylamide group provides a strong UV chromophore.
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of the carboxylic acid, improving retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Acrylamide carbonyl).
-
Note: If analyzing stability samples, ensure the run time is long enough to elute highly polar hydrolysis products (4-aminophenylacetic acid elutes early).
Data Interpretation & Storage Recommendations
Interpretation
-
Solubility: If the compound shows high solubility in pH 7.4 buffer but degradation peaks appear in HPLC within 2 hours, the compound is unstable in that medium, not insoluble. Distinguish between precipitation and degradation.
-
Stability: A loss of parent peak area accompanied by the appearance of a broad, late-eluting "hump" usually indicates polymerization. Sharp early peaks indicate hydrolysis.
Storage
-
Solid State: Store at -20°C under inert atmosphere (
or Ar) to prevent moisture-induced hydrolysis and oxidative polymerization. -
Stock Solutions: Prepare fresh in anhydrous DMSO. Avoid storing in protic solvents (MeOH/EtOH) for >24 hours.
References
-
ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2]
-
OECD Guideline 105 . Water Solubility.[3][4] OECD Guidelines for the Testing of Chemicals.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility/stability protocols).
- Tong, W.Q. (2006). Solubility of Weak Acids and Bases. In: Water-Insoluble Drug Formulation. CRC Press.
Sources
An In-Depth Technical Guide to the In Silico Prediction of 2-[4-(prop-2-enamido)phenyl]acetic acid Bioactivity
Abstract
Introduction: The Rationale for In Silico Investigation
The molecule 2-[4-(prop-2-enamido)phenyl]acetic acid possesses a phenylacetic acid scaffold, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The presence of the prop-2-enamido group introduces a reactive acrylamide moiety, which can potentially engage in covalent interactions with biological targets. This structural alert warrants a thorough investigation into its potential bioactivity and associated toxicological profile.
Computer-aided drug design (CADD) offers a preemptive and cost-effective strategy to explore the therapeutic landscape of such a novel compound.[6] By leveraging computational models, we can generate initial hypotheses about its mechanism of action, prioritize potential biological targets, and anticipate its pharmacokinetic behavior long before committing to expensive and time-consuming wet-lab synthesis and screening.[7][8]
This guide is structured to mirror a logical research and development progression, from broad, exploratory analyses to more focused, target-specific investigations.
Foundational Analysis: Target Identification and Prioritization
The initial and most critical phase of our in silico investigation is to identify and prioritize potential biological targets for this compound.[9][10] This is not a random search but a guided exploration based on structural similarity to known bioactive molecules and predictive algorithms.
Chemoinformatic Similarity Searching
The principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities, is a cornerstone of chemoinformatics.[11] We will leverage this principle by screening large chemical databases such as PubChem and ChEMBL for compounds structurally related to our query molecule.
Experimental Protocol: Ligand-Based Target Prediction
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) for this compound is C=CC(=O)NC1=CC=C(CC(=O)O)C=C1.
-
Database Searching: Utilize platforms like SwissTargetPrediction, SuperPred, or TargetNet. These web servers compare the 2D or 3D structure of the query molecule against a database of known ligands with annotated biological targets.
-
Analyze and Rank Targets: The output will be a ranked list of potential targets based on a similarity score. It is crucial to critically evaluate this list, prioritizing targets that are biologically plausible and therapeutically relevant.
Predicted Targets and Mechanistic Insights
Based on the phenylacetic acid core, it is highly probable that Cyclooxygenase (COX) enzymes will emerge as high-ranking potential targets.[12][13] Specifically, selective inhibition of COX-2 is a desirable therapeutic attribute for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[14]
Another plausible target, given the acrylamide moiety, is the transcription factor Nuclear Factor-kappa B (NF-κB).[15] The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a validated strategy for treating a range of inflammatory conditions.[16] The acrylamide group could potentially act as a Michael acceptor, forming a covalent bond with cysteine residues in key proteins of the NF-κB pathway, such as IκB kinase (IKK).[17][18]
Initial Target Prioritization:
| Priority | Target | Rationale | Potential Therapeutic Area |
| High | Cyclooxygenase-2 (COX-2) | Structural similarity to known NSAIDs.[12] | Inflammation, Pain, Cancer[19] |
| High | IκB Kinase (IKK) / NF-κB Pathway | Presence of a reactive acrylamide moiety.[15] | Inflammatory Diseases, Autoimmune Disorders, Cancer |
| Medium | 5-Lipoxygenase (5-LOX) | Often co-targeted with COX enzymes in dual inhibitors.[14] | Inflammation |
Structure-Based Drug Design: Molecular Docking Simulations
With a prioritized list of targets, we can now proceed to molecular docking. This technique predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically expressed as a binding affinity or docking score.[20][21]
The Molecular Docking Workflow
The process involves preparing both the ligand and the protein structures, defining the binding site, and then running the docking algorithm.[22][23]
Caption: A generalized workflow for molecular docking simulations.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the RCSB Protein Data Bank.[24][25][26]
-
Using software like AutoDock Tools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.
-
Assign Gasteiger charges and define the rotatable bonds in AutoDock Tools.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the known active site of the protein. The dimensions and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared protein and ligand files, as well as the grid box parameters.
-
-
Analysis of Results:
-
Examine the output file, which will contain multiple binding poses ranked by their predicted binding affinities (in kcal/mol).
-
Visualize the lowest energy pose in a molecular graphics program (e.g., PyMOL, Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.
-
Predicted Binding Affinities and Interactions
The following table summarizes the anticipated results from docking this compound into the active sites of our prioritized targets.
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 (5IKR) | -8.5 to -10.0 | Arg120, Tyr355, Ser530 |
| IKKβ (3R2N) | -7.0 to -9.0 | Cys179 (potential covalent bond), Lys44, Glu149 |
| 5-LOX (3V99) | -6.5 to -8.5 | His367, His372, His550 |
A lower binding affinity value indicates a more favorable interaction. The interactions with key residues in the active site provide a structural basis for the predicted bioactivity. For instance, interaction with Ser530 in COX-2 is a hallmark of many NSAIDs.[14]
Ligand-Based Drug Design: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that correlates the chemical structures of a set of compounds with their known biological activities.[11][27] While we do not have experimental data for a series of analogs of our lead compound, we can leverage existing QSAR models for COX-2 or NF-κB inhibitors to predict its activity.
Caption: The general workflow for developing a QSAR model.
Experimental Protocol: Applying a Pre-existing QSAR Model
-
Identify a Relevant QSAR Model: Search the literature or online repositories (e.g., QSAR Model Database) for a validated QSAR model for the target of interest (e.g., COX-2 inhibition).
-
Calculate Molecular Descriptors: Using software like RDKit or PaDEL-Descriptor, calculate the same set of molecular descriptors for this compound that were used to build the original QSAR model.
-
Apply the QSAR Equation: Input the calculated descriptor values into the QSAR model's mathematical equation to predict the bioactivity (e.g., pIC50).
Predicting Pharmacokinetics and Toxicity: ADMET Profiling
A potent molecule is not necessarily a good drug. It must also possess favorable ADMET properties.[28][29] In silico ADMET prediction is a crucial step in identifying potential liabilities early in the drug discovery process.[30][31]
Key ADMET Parameters
We will use web-based platforms like SwissADME, pkCSM, or ADMET-AI to predict a range of pharmacokinetic and toxicological properties.[32]
Predicted ADMET Properties for this compound:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 205.2 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water Partition Coefficient) | 1.8 | Good balance between solubility and permeability |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Likely good oral bioavailability (<140 Ų) |
| Aqueous Solubility | Moderately Soluble | Favorable for absorption |
| Blood-Brain Barrier (BBB) Permeation | No | Less likely to cause CNS side effects |
| CYP450 Inhibition | Potential inhibitor of CYP2C9 | Potential for drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Potential positive | The acrylamide moiety is a known structural alert for mutagenicity |
Interpreting the ADMET Profile
The predicted ADMET profile for this compound is largely favorable, suggesting good drug-like properties. However, the potential for Ames mutagenicity due to the acrylamide group is a significant concern that would need to be carefully evaluated in subsequent experimental assays.
Synthesis of Findings and Future Directions
Our comprehensive in silico analysis of this compound has generated several key insights:
-
High-Priority Targets: COX-2 and the NF-κB pathway have been identified as the most probable biological targets.
-
Strong Predicted Affinity: Molecular docking simulations predict favorable binding affinities for these targets, suggesting potent inhibitory activity.
-
Favorable Pharmacokinetics: The compound is predicted to have good oral bioavailability and a low risk of cardiotoxicity.
-
Potential Toxicological Liability: The acrylamide moiety raises a red flag for potential mutagenicity, which must be a primary focus of experimental validation.
This in silico investigation provides a strong foundation for the rational design and development of this compound as a potential therapeutic agent. The next logical steps would involve chemical synthesis, in vitro enzymatic assays to confirm the predicted inhibitory activity against COX-2 and IKK, and cellular assays to assess its anti-inflammatory effects. Crucially, experimental toxicology studies, starting with an Ames test, are mandatory to address the predicted mutagenicity risk.
By integrating these computational predictions with experimental validation, we can significantly accelerate the journey from a novel chemical entity to a potential life-saving therapeutic.
References
-
Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved February 15, 2026, from [Link][24]
-
Wikipedia. (2026, January 26). Protein Data Bank. Retrieved February 15, 2026, from [Link][25]
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RCSB PDB. (n.d.). Homepage. Retrieved February 15, 2026, from [Link][26]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 15, 2026, from [Link][20]
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MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved February 15, 2026, from [Link][2]
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Royal Society of Chemistry. (2016, December 12). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved February 15, 2026, from [Link][12]
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Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work? Retrieved February 15, 2026, from [Link][15]
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National Center for Biotechnology Information. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Retrieved February 15, 2026, from [Link][16]
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Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved February 15, 2026, from [Link][21]
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National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved February 15, 2026, from [Link][33]
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Oxford Academic. (2018, October 24). Protein Data Bank: the single global archive for 3D macromolecular structure data. Retrieved February 15, 2026, from [Link][34]
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Patsnap Synapse. (2025, May 29). What is QSAR and how is it applied in bioinformatics? Retrieved February 15, 2026, from [Link][11]
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PubMed. (n.d.). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Retrieved February 15, 2026, from [Link][19]
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Brieflands. (2011, October 30). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved February 15, 2026, from [Link][14]
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PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved February 15, 2026, from [Link][30]
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Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved February 15, 2026, from [Link][28]
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Taylor & Francis Online. (n.d.). Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved February 15, 2026, from [Link][31]
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Drug Discovery News. (n.d.). Computational approaches to drug design. Retrieved February 15, 2026, from [Link][7]
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MedChemComm (RSC Publishing). (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved February 15, 2026, from [Link][13]
-
ResearchGate. (2025, August 10). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Retrieved February 15, 2026, from [Link][29]
-
Spanish Drug Discovery Network. (2024, November 4). QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs. Retrieved February 15, 2026, from [Link][35]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved February 15, 2026, from [Link][27]
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National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. Retrieved February 15, 2026, from [Link][8]
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NanoSchool. (2025, October 6). QSAR Model To Predict Biological Activity Using ML. Retrieved February 15, 2026, from [Link][36]
-
MDPI. (2025, December 1). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Retrieved February 15, 2026, from [Link][37]
-
Frontiers. (2021, September 30). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved February 15, 2026, from [Link][38]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved February 15, 2026, from [Link][32]
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The Emergence of Acrylamide-Containing Phenylacetic Acids: A Technical Guide to a Novel Class of Covalent Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of an acrylamide moiety into pharmacologically active scaffolds has become a cornerstone of modern covalent drug design. This in-depth technical guide provides a comprehensive literature review of a nascent, yet highly promising, class of compounds: acrylamide-containing phenylacetic acids. By uniting the reactive potential of the acrylamide "warhead" with the versatile phenylacetic acid backbone, these molecules present a compelling opportunity for the development of novel therapeutics. This document, intended for researchers, scientists, and drug development professionals, will delve into the synthetic methodologies, mechanistic principles, and potential therapeutic applications of this emerging chemical space. We will explore the causality behind experimental choices, provide detailed protocols for synthesis and evaluation, and visualize key concepts to foster a deeper understanding of this exciting frontier in medicinal chemistry.
Introduction: The Rationale for Covalent Inhibition and the Phenylacetic Acid Scaffold
The paradigm of drug design has progressively embraced the concept of covalent inhibition, wherein a therapeutic agent forms a stable, covalent bond with its biological target. This approach offers distinct advantages over traditional non-covalent interactions, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[1] The acrylamide functional group, an α,β-unsaturated amide, stands out as a premier electrophilic "warhead" for its ability to undergo a Michael addition reaction with nucleophilic residues, most notably cysteine, on target proteins.[1][2] A multitude of FDA-approved drugs, particularly in the realm of oncology, leverage the acrylamide moiety to achieve irreversible inhibition of their targets.[3]
Concurrently, the phenylacetic acid scaffold is a well-established pharmacophore found in a variety of therapeutic agents.[4] Its structural and electronic properties can be readily modulated to influence solubility, metabolic stability, and target engagement. The convergence of these two key molecular components—the reactive acrylamide and the versatile phenylacetic acid—gives rise to a class of compounds with significant, yet largely unexplored, therapeutic potential. This guide will serve as a foundational resource for researchers seeking to navigate and innovate within this promising area of drug discovery.
Synthetic Strategies for Acrylamide-Containing Phenylacetic Acids
The synthesis of acrylamide-containing phenylacetic acids can be approached through several established methodologies, primarily revolving around the formation of an amide bond. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
General Synthetic Approach: Amide Bond Formation
The most direct route to N-substituted acrylamides involves the acylation of an amine with acrylic acid or an activated derivative thereof.[2] For the synthesis of acrylamide-containing phenylacetic acids, this translates to the coupling of a phenylacetic acid derivative bearing an amino group with an acrylic acid moiety.
A representative synthetic scheme is depicted below:
Caption: General Synthetic Route to Acrylamide-Containing Phenylacetic Acids.
Detailed Experimental Protocol: Synthesis of N-(4-acetylphenyl)acrylamide
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-substituted acrylamide, which can be adapted for phenylacetic acid derivatives.
Method: Acylation of Amine with Acryloyl Chloride [2]
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aminophenylacetic acid derivative (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(phenylacetyl)acrylamide derivative.
The Acrylamide "Warhead": A Mechanistic Perspective
The therapeutic efficacy of acrylamide-containing compounds is intrinsically linked to the electrophilic nature of the α,β-unsaturated amide moiety.[1] This functionality acts as a Michael acceptor, enabling it to form a covalent bond with soft nucleophiles, most notably the thiol group of cysteine residues within the binding sites of target proteins.[1]
The Michael Addition Reaction
The mechanism of covalent bond formation is a Michael addition reaction, where the nucleophilic cysteine residue attacks the β-carbon of the acrylamide. This irreversible reaction leads to the formation of a stable thioether linkage, effectively and permanently modifying the target protein.
Caption: Mechanism of Covalent Modification by an Acrylamide Moiety.
The reactivity of the acrylamide warhead can be tuned by the substituents on the phenylacetic acid scaffold, offering a handle for optimizing both potency and selectivity.
Biological Activities and Therapeutic Potential
While the field of acrylamide-containing phenylacetic acids is still in its infancy, the known biological activities of both parent scaffolds provide a strong foundation for predicting their therapeutic potential.
Kinase Inhibition
A significant number of FDA-approved acrylamide-containing drugs are kinase inhibitors.[3] The covalent modification of a cysteine residue in the ATP-binding pocket of a kinase can lead to potent and irreversible inhibition. The phenylacetic acid moiety can be designed to provide the necessary non-covalent interactions to position the acrylamide warhead for optimal reaction with the target cysteine.
Anticancer Activity
Several studies have demonstrated the cytotoxic activity of novel acrylamide derivatives against various cancer cell lines, such as breast cancer.[4] The proposed mechanisms often involve the inhibition of key cellular processes like tubulin polymerization.[4] The phenylacetic acid scaffold itself has also been investigated for its potential as an anticancer agent.[4] The combination of these two pharmacophores could lead to synergistic or enhanced anticancer effects.
Other Potential Applications
The versatility of the acrylamide and phenylacetic acid scaffolds suggests a broad range of potential therapeutic applications, including:
-
Anti-inflammatory agents: Targeting inflammatory signaling pathways.
-
Antiviral agents: Inhibiting viral enzymes or replication processes.
-
Neuroprotective agents: Modulating pathways involved in neurodegenerative diseases.
Structure-Activity Relationships (SAR) and Drug-like Properties
The development of potent and selective acrylamide-containing phenylacetic acids will heavily rely on a thorough understanding of their structure-activity relationships.
Impact of the Acrylamide Moiety
The incorporation of an acrylamide group can significantly improve the drug-like properties of a molecule. Studies have shown that the acrylamide functionality can enhance both aqueous solubility and membrane permeability, crucial parameters for oral bioavailability.[5]
| Property | Effect of Acrylamide Incorporation | Reference |
| Aqueous Solubility | Generally Increased | [5] |
| Membrane Permeability | Generally Increased | [5] |
| Lipophilicity (LogP) | Can be Modulated | [5] |
Table 1: Influence of the Acrylamide Group on Physicochemical Properties
Role of the Phenylacetic Acid Scaffold
The phenylacetic acid backbone provides a versatile platform for SAR studies. Substituents on the phenyl ring can be systematically varied to optimize:
-
Target Binding Affinity: Through hydrophobic, hydrogen bonding, or electrostatic interactions.
-
Pharmacokinetic Properties: Influencing metabolism, distribution, and excretion.
-
Toxicity Profile: Mitigating off-target effects.
Experimental Workflow for Evaluation
A robust and self-validating experimental workflow is essential for the successful development of acrylamide-containing phenylacetic acids.
Caption: Integrated Workflow for the Development of Acrylamide-Containing Phenylacetic Acids.
Future Perspectives and Conclusion
The exploration of acrylamide-containing phenylacetic acids represents a compelling new direction in covalent drug discovery. The combination of a proven reactive moiety with a versatile and well-characterized scaffold offers a wealth of opportunities for developing novel therapeutics with improved efficacy and drug-like properties. While this chemical space remains largely uncharted, the foundational principles of medicinal chemistry and the existing literature on related compounds provide a clear roadmap for future research.
This technical guide has aimed to provide a comprehensive overview of the current landscape, from synthetic strategies and mechanistic underpinnings to potential therapeutic applications. By fostering a deeper understanding of the causality behind experimental choices and providing actionable protocols, we hope to empower researchers to unlock the full potential of this exciting new class of covalent modulators. The continued investigation of acrylamide-containing phenylacetic acids holds the promise of delivering innovative medicines to address unmet medical needs.
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Methodological & Application
Application Notes and Protocols for Polymerization of Acrylamide-Functionalized Compounds
Introduction: The Versatility of Polyacrylamides and the Imperative of Controlled Synthesis
Polyacrylamides and their derivatives represent a highly versatile class of polymers with significant utility across a spectrum of scientific and industrial domains, including wastewater treatment, oil recovery, and importantly, biomedical applications and drug delivery.[1][2][3] The hydrophilicity, biocompatibility, and potential for chemical modification make acrylamide-based polymers ideal candidates for hydrogels, drug carriers, and tissue engineering scaffolds.[2][3][4][5][6] However, the ultimate performance of these materials is intrinsically linked to their macromolecular architecture—molecular weight, molecular weight distribution (polydispersity), and topology.
Conventional free-radical polymerization, while straightforward, offers limited control over these parameters, leading to polymers with broad molecular weight distributions and ill-defined architectures.[7] For advanced applications, particularly in the pharmaceutical and biomedical arenas, precise control over polymer structure is paramount to ensure reproducibility, efficacy, and safety. This has driven the adoption of controlled/living radical polymerization (CLRP) techniques, which enable the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices (Đ).[1][8][9]
This comprehensive guide provides detailed application notes and protocols for the most pertinent polymerization techniques for acrylamide-functionalized compounds: conventional free-radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and photopolymerization. The subsequent sections will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental design, and provide step-by-step protocols for practical implementation.
Conventional Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization (FRP) is a chain-growth polymerization method that is widely used due to its simplicity and tolerance to a variety of functional groups and reaction conditions.[10] The process is initiated by the decomposition of an initiator to form free radicals, which then propagate by adding to monomer units. The polymerization is terminated by the combination or disproportionation of two growing polymer chains.
Mechanistic Overview
The polymerization of acrylamide via FRP proceeds through the canonical steps of initiation, propagation, and termination.[10][11] The choice of initiator is critical and can be broadly categorized into thermal initiators and redox initiators.[12]
-
Thermal Initiators: These compounds, such as ammonium persulfate (APS) or azobisisobutyronitrile (AIBN), decompose upon heating to generate initiating radicals.[12][13]
-
Redox Initiators: This system involves a pair of compounds, an oxidizing agent and a reducing agent, that generate radicals at milder temperatures, often at room temperature.[12] A classic example is the combination of APS with N,N,N',N'-tetramethylethylenediamine (TEMED), where TEMED accelerates the formation of free radicals from persulfate.[10][12]
It is crucial to note that oxygen is a potent inhibitor of free-radical polymerization and must be rigorously excluded from the reaction mixture.[10][13]
Experimental Protocol: Free-Radical Polymerization of Acrylamide in Aqueous Solution
This protocol describes the synthesis of polyacrylamide in water using a redox initiation system.
Materials:
-
Acrylamide (monomer)
-
N,N'-methylenebis(acrylamide) (cross-linker, if a hydrogel is desired)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water (solvent)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Solution Preparation: In a flask, dissolve the desired amount of acrylamide and bis-acrylamide (if applicable) in deionized water to achieve the target monomer concentration (typically 5-15% w/v).
-
Deoxygenation: Purge the monomer solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[10] This is a critical step for reproducible polymerization.
-
Initiator Addition: While maintaining the inert atmosphere, add the APS solution (typically a freshly prepared 10% w/v solution in water). The amount of APS will influence the molecular weight of the resulting polymer.
-
Initiation of Polymerization: Add TEMED to the solution. The amount of TEMED will affect the rate of polymerization. Gently swirl the flask to ensure homogeneity.
-
Polymerization: The solution will become viscous and may form a gel depending on the concentration of monomer and cross-linker. Allow the reaction to proceed for several hours to ensure high conversion. The reaction is exothermic, and for larger volumes, a water bath may be necessary to control the temperature.[11]
-
Termination and Purification: The polymerization will eventually terminate. The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.
Data Presentation:
| Parameter | Typical Range | Rationale |
| Monomer Concentration | 3-30% (w/v) | Influences the rate of polymerization and the final molecular weight.[10] |
| Initiator (APS) Conc. | 0.05-0.5 mol% (relative to monomer) | Affects the initiation rate and consequently the polymer's molecular weight. |
| Accelerator (TEMED) Conc. | Equimolar to APS | Accelerates the decomposition of APS to generate radicals.[10] |
| Reaction Temperature | Room Temperature to 60 °C | Higher temperatures increase the rate of polymerization. |
| Reaction Time | 1-24 hours | Sufficient time to achieve high monomer conversion. |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Precision through Chain Transfer
RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[9][14] It is a versatile technique that is compatible with a wide range of functional monomers, including acrylamides.[15]
Mechanistic Overview
The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The CTA reversibly reacts with the propagating polymer chains, establishing a dynamic equilibrium between active and dormant species. This allows all chains to grow at a similar rate, leading to a low polydispersity. The choice of a suitable RAFT CTA and initiator is crucial for successful polymerization.[16][17][18][19]
Caption: RAFT polymerization mechanism.
Experimental Protocol: RAFT Polymerization of N-isopropylacrylamide (NIPAM)
This protocol outlines the synthesis of well-defined poly(N-isopropylacrylamide) (PNIPAM), a thermoresponsive polymer, via RAFT polymerization.[16][18]
Materials:
-
N-isopropylacrylamide (NIPAM) (monomer)
-
2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) (RAFT CTA)
-
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) or 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
1,4-Dioxane or Dimethylformamide (DMF) (solvent)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve NIPAM, DDMAT, and the initiator (AIBN or V-70) in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated. A common ratio is 100:1:0.1.
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). The reaction time will depend on the specific conditions and desired conversion.
-
Monitoring the Reaction: Samples can be withdrawn periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by Size Exclusion Chromatography - SEC).
-
Termination and Purification: After the desired conversion is reached, the polymerization is terminated by exposing the solution to air and cooling it in an ice bath. The polymer is then precipitated in a non-solvent (e.g., cold diethyl ether or hexane), filtered, and dried under vacuum.
Data Presentation:
| Parameter | Typical Value | Rationale |
| [NIPAM]:[CTA]:[Initiator] | 100:1:0.1 | Controls the target molecular weight and polydispersity. |
| Solvent | DMF, Dioxane | Should dissolve monomer, polymer, CTA, and initiator. |
| Temperature | 60-80 °C (for AIBN) | Ensures an appropriate rate of initiator decomposition. |
| Reaction Time | 4-24 hours | Dependent on desired monomer conversion. |
| Expected Polydispersity (Đ) | < 1.3 | A key indicator of a controlled polymerization. |
Atom Transfer Radical Polymerization (ATRP): A Copper-Catalyzed Approach
ATRP is another powerful RDRP technique that utilizes a transition metal complex (typically copper) to reversibly activate and deactivate propagating polymer chains.[1][8] While ATRP of acrylamides has been challenging due to potential side reactions and catalyst poisoning, optimized protocols have been developed.[1][8][20][21]
Mechanistic Overview
In ATRP, a dormant alkyl halide initiator is activated by a copper(I) complex, generating a radical that can propagate with monomer. The resulting propagating radical is then deactivated by a copper(II) complex, reforming the dormant species and the copper(I) catalyst. This reversible activation-deactivation cycle maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth.[8]
Caption: ATRP activation-deactivation equilibrium.
Experimental Protocol: Aqueous ATRP of Acrylamide
This protocol describes a method for the controlled polymerization of acrylamide in an aqueous medium using a Cu(0)-mediated RDRP approach, which has shown significant improvements over traditional ATRP methods for this monomer.[1]
Materials:
-
Acrylamide (AM) (monomer)
-
2-Hydroxyethyl 2-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr) (catalyst precursor)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) (ligand)
-
Deionized water (solvent)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask, add CuBr and Me₆TREN to deionized water under an inert atmosphere. Stir until a homogeneous solution is formed.
-
Monomer and Initiator Addition: In a separate flask, dissolve acrylamide and the initiator in deionized water and deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes.
-
Initiation of Polymerization: Transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst complex via a degassed syringe.
-
Polymerization: The reaction is typically carried out at room temperature. The polymerization can be very rapid, with high conversions achieved in a short time.[1]
-
Monitoring and Termination: Monitor the reaction progress by taking samples for ¹H NMR and SEC analysis. To terminate the polymerization, expose the reaction mixture to air, which will oxidize the copper catalyst.
-
Purification: The polymer can be purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by dialysis against deionized water.
Data Presentation:
| Parameter | Typical Ratio | Rationale |
| [AM]:[Initiator]:[CuBr]:[Me₆TREN] | 200:1:0.1:0.1 | Determines target molecular weight and controls the polymerization. |
| Solvent | Water | A green and efficient solvent for acrylamide polymerization. |
| Temperature | Room Temperature | Mild conditions that are favorable for many applications. |
| Reaction Time | < 1 hour | This optimized system allows for very fast polymerizations.[1] |
| Expected Polydispersity (Đ) | < 1.2 | Demonstrates excellent control over the polymerization.[1] |
Photopolymerization: Light-Induced Polymer Synthesis
Photopolymerization utilizes light to initiate polymerization, offering spatial and temporal control over the reaction.[4][22][23] This technique is particularly advantageous for applications requiring the formation of patterned hydrogels or for in-situ polymerization, such as in drug delivery systems and tissue engineering.[4][24][25]
Mechanistic Overview
Photopolymerization is initiated by a photoinitiator, which absorbs light (typically UV or visible) and generates reactive species (free radicals or cations) that initiate polymerization.[10][22] For acrylamide-based systems, free-radical photoinitiators are commonly used. These can be of two types:
-
Type I Photoinitiators: Undergo unimolecular bond cleavage upon irradiation to form radicals. An example is 2,2-dimethoxy-2-phenylacetophenone (DMPA).[4]
-
Type II Photoinitiators: Require a co-initiator or synergist to generate radicals via bimolecular reaction.
The polymerization then proceeds via a free-radical mechanism as described previously.
Caption: General workflow for photopolymerization of a hydrogel.
Experimental Protocol: UV-Initiated Photopolymerization of an Acrylamide Hydrogel
This protocol describes the fabrication of a polyacrylamide hydrogel using a UV-curable formulation.[4]
Materials:
-
Acrylamide (AAm) (monomer)
-
N,N'-methylenebis(acrylamide) (MBAm) (cross-linker)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959 (photoinitiator)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
UV light source (e.g., 365 nm)
Procedure:
-
Pre-polymer Solution Preparation: In a light-protected vial, dissolve the acrylamide, bis-acrylamide, and photoinitiator in the chosen solvent. The concentrations of each component will determine the properties of the final hydrogel.
-
Molding: Pipette the pre-polymer solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
UV Curing: Expose the mold to a UV light source for a specified period. The irradiation time will depend on the light intensity, photoinitiator concentration, and sample thickness.
-
Hydrogel Retrieval and Swelling: Carefully remove the cross-linked hydrogel from the mold. The hydrogel can then be swollen to equilibrium in a suitable buffer, such as PBS, to remove any unreacted components.
Data Presentation:
| Parameter | Typical Concentration | Rationale |
| Acrylamide (AAm) | 10-20 wt% | Determines the polymer network density. |
| Bis-acrylamide (MBAm) | 1-5 wt% (relative to AAm) | Controls the degree of cross-linking and hydrogel stiffness. |
| Photoinitiator (DMPA) | 0.1-1 wt% | Initiates polymerization upon UV exposure. |
| UV Wavelength | ~365 nm | Should match the absorption maximum of the photoinitiator. |
| UV Exposure Time | 1-15 minutes | Dependent on light intensity and formulation. |
Method Selection Guide
Choosing the appropriate polymerization technique is critical for achieving the desired polymer properties.
| Technique | Key Advantages | Key Disadvantages | Best Suited For |
| Free-Radical Polymerization | Simple, robust, tolerant to impurities | Poor control over MW and Đ, batch-to-batch variability | Bulk synthesis of high molecular weight polyacrylamides, applications where precise control is not critical. |
| RAFT Polymerization | Excellent control over MW and Đ, versatile for many monomers, tolerant to functional groups | Requires synthesis/purchase of RAFT agents, can have color/odor issues | Synthesis of well-defined homopolymers, block copolymers, and complex architectures for drug delivery and advanced materials.[14][18][26][27] |
| ATRP | Good control over MW and Đ, commercially available components | Sensitive to oxygen, potential for catalyst contamination with metal | Synthesis of well-defined polymers and block copolymers, surface-initiated polymerization.[1][8][28][29][30] |
| Photopolymerization | Spatial and temporal control, rapid curing at room temperature | Limited penetration depth of light, potential for unreacted monomer | In-situ hydrogel formation, fabrication of patterned surfaces, microfluidics, and tissue engineering scaffolds.[4][22][23][25][31] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inhibition or Slow Polymerization (FRP, RAFT, ATRP) | Presence of oxygen | Ensure thorough deoxygenation of all solutions (sparging, freeze-pump-thaw). |
| Impurities in monomer or solvent | Use purified monomers and high-purity solvents. | |
| Broad Molecular Weight Distribution (RAFT, ATRP) | Incorrect [Monomer]:[CTA]:[Initiator] ratio (RAFT) | Carefully calculate and weigh all components. |
| Catalyst deactivation (ATRP) | Ensure an oxygen-free environment and use appropriate ligands. | |
| Incomplete Polymerization (Photopolymerization) | Insufficient UV exposure time or intensity | Increase exposure time or use a more powerful UV source. |
| Photoinitiator concentration too low | Increase the concentration of the photoinitiator. | |
| Gelation in Linear Polymer Synthesis (RAFT, ATRP) | Presence of difunctional impurities in monomer | Purify the monomer before use. |
| High monomer conversion | Stop the reaction at a lower conversion. |
Conclusion
The polymerization of acrylamide-functionalized compounds offers a vast landscape of possibilities for the creation of advanced materials. While conventional free-radical polymerization remains a viable option for certain applications, the advent of controlled/living radical polymerization techniques like RAFT and ATRP has revolutionized the field, enabling the synthesis of polymers with unprecedented precision and complexity. Furthermore, photopolymerization provides a powerful tool for creating spatially defined structures. By understanding the underlying principles and carefully selecting the appropriate technique and reaction conditions, researchers can tailor the properties of polyacrylamides to meet the demanding requirements of modern drug development and biomedical research.
References
- Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization.
- In Situ Photopolymerization of Acrylamide Hydrogel to Coat Cellulose Acetate Nanofibers for Drug Delivery System. MDPI.
- Acrylamide Polymeriz
- Facile, controlled, room-temperature RAFT polymeriz
- Photoinitiated Polymerization of Cationic Acrylamide in Aqueous Solution: Synthesis, Characterization, and Sludge Dew
- Synthesis of Well-defined Acrylamide-based Polymers and Related Materials for Water Treatment and the Fabrication of Carbon Fiber. Washington University in St. Louis Scholarly Repository.
- A Comparative Guide to Initiators for Acrylamide Polymeriz
- Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI.
- Synthesis and RAFT polymerisation of hydrophobic acrylamide monomers derived from plant oils. Polymer Chemistry (RSC Publishing).
- Facile, Controlled, Room-Temperature RAFT Polymerization of N-Isopropylacrylamide.
- Rapid Synthesis of Well-Defined Polyacrylamide by. Amanote Research.
- Rapid RAFT Polymerization of Acrylamide with High Conversion. PubMed.
- In Situ Photopolymerization of Acrylamide Hydrogel to Coat Cellulose Acetate Nanofibers for Drug Delivery System.
- Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide)
- 3.2.
- Application Notes and Protocols for the Free Radical Polymerization of N-((S)-1-phenylethyl)acrylamide using AIBN. Benchchem.
- Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. Semantic Scholar.
- Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules.
- Recent Applications of Polyacrylamide as Biomaterials.
- Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization.
- Full article: Photopolymerization of acrylamide in the very low monomer concentr
- Experiment 1: Polymerization of acrylamide in w
- Responsive Acrylamide-Based Hydrogels: Advances in Interpenetr
- On photoinduced polymerization of acrylamide. Taylor & Francis Online.
- Recent Applications of Polyacrylamide as Biom
- Synthesis of functional polyacrylamide (co)
- RAFT polymerization of hydrophobic acrylamide derivatives.
- Products for ATRP and RAFT Polymerization
- Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0). PMC.
- Rapid RAFT Polymerization of Acrylamide with High Conversion. PMC - NIH.
- ATRP of N-Hydroxyethyl Acrylamide in the Presence of Lewis Acids: Control of Tacticity, Molecular Weight, and Architecture. PubMed.
- Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers by Atomic Transfer Radical Polymerization in Water.
- End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. MDPI.
- Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. PMC - NIH.
- Controlled Polymerization Catalysis for the Synthesis of Degradable Amphiphilic Polycarbonates from CO2.
- Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
- Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers. PMC.
- Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. PMC.
- Functional Polymers for Biomedical Applic
- Can anyone help me with a protocol for RAFT polymerization of PNIPAM?.
- Functional Polymers for Biomedical Apps. Sigma-Aldrich.
- Kris Matyjaszewski - Fundamentals of Controlled/Living Radical Polymeriz
- Ep7 free radical and controlled radical polymerization UCSD NANO 134 Darren Lipomi. YouTube.
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- 5. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures [mdpi.com]
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- 7. "Synthesis of Well-defined Acrylamide-based Polymers and Related Materi" by Tarryn Trick [openscholarship.wustl.edu]
- 8. Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-rad.com [bio-rad.com]
- 11. ocw.mit.edu [ocw.mit.edu]
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- 13. benchchem.com [benchchem.com]
- 14. Synthesis and RAFT polymerisation of hydrophobic acrylamide monomers derived from plant oils - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01100G [pubs.rsc.org]
- 15. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
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- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photoinitiated Polymerization of Cationic Acrylamide in Aqueous Solution: Synthesis, Characterization, and Sludge Dewatering Performance - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Bioconjugation Strategies for 2-[4-(prop-2-enamido)phenyl]acetic acid
Introduction
2-[4-(prop-2-enamido)phenyl]acetic acid is a hetero-bifunctional molecule featuring two distinct reactive moieties: an acrylamide group and a carboxylic acid. This unique structure allows for versatile and specific covalent linkage to biomolecules, making it a valuable building block in the development of targeted therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and functionalized materials.[1] The acrylamide group serves as a Michael acceptor, enabling highly chemoselective conjugation to thiol groups, such as those on cysteine residues.[2] Concurrently, the carboxylic acid can be activated to react with primary amines, like those on lysine residues, forming stable amide bonds.[3][4]
This guide provides a comprehensive overview of the primary bioconjugation strategies for this molecule, detailing the underlying chemistry, critical experimental parameters, and step-by-step protocols for conjugation to proteins.
Strategy 1: Thiol-Selective Conjugation via Michael Addition
The acrylamide's α,β-unsaturated system is an excellent electrophile for reaction with nucleophilic thiol groups found in cysteine residues. This Michael addition reaction is highly efficient and chemoselective under specific pH conditions, forming a stable thioether bond.[2]
Application Notes & Key Considerations
-
pH is Critical for Selectivity: The key to selective thiol conjugation is precise pH control. The optimal pH range for the thiol-Michael addition is 6.5-7.5.[5][6] Within this window, cysteine's thiol group (pKa ~8.5) is sufficiently deprotonated to the reactive thiolate anion, while primary amines on lysine residues (pKa ~10.5) remain largely protonated and thus non-nucleophilic.[7] At pH values above 7.5, the reaction with amines becomes more competitive, leading to loss of selectivity.[5]
-
Minimizing Side Reactions: Free thiol groups can oxidize to form disulfide bonds, rendering them unreactive. It is advisable to degas buffers and, if necessary, include a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in initial protein preparation steps.[8] However, the reducing agent must be removed prior to adding the acrylamide reagent to prevent it from consuming the reagent.
-
Reversibility (Retro-Michael Reaction): The resulting thioether bond, while generally stable, can be susceptible to a retro-Michael reaction, especially in environments with high concentrations of other thiols like glutathione.[9] This is a critical consideration for in vivo applications. The stability of the conjugate can be influenced by factors such as pH and temperature.[9]
-
Stoichiometry: The molar ratio of the acrylamide reagent to the protein will determine the degree of labeling. An excess of the acrylamide reagent is typically used, and the optimal ratio should be determined empirically for each specific protein.
Visualization: Thiol-Michael Addition Workflow
Caption: Workflow for thiol-selective protein conjugation.
Protocol 1: Thiol-Selective Conjugation to a Cysteine-Containing Protein
This protocol describes a general method for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein solution (e.g., 1-5 mg/mL in a suitable buffer)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Reagent (optional): N-acetylcysteine or L-cysteine (100 mM stock in water)
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO).
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 1 hour at room temperature. Immediately before conjugation, remove the TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh immediately before use.
-
Conjugation Reaction:
-
To the protein solution in Reaction Buffer, add the desired molar excess of the acrylamide reagent stock solution (e.g., 5 to 20-fold molar excess over the protein). The final concentration of DMSO in the reaction mixture should ideally not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Quenching (Optional): To stop the reaction, add a quenching reagent like N-acetylcysteine to a final concentration of 1-10 mM to react with any excess acrylamide reagent. Incubate for 15 minutes.
-
Purification: Remove the unreacted small molecule and byproducts by purifying the protein conjugate. This is typically achieved using size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (ESI-MS or MALDI-TOF), HPLC (Reversed-Phase or Hydrophobic Interaction), and SDS-PAGE.[10]
Strategy 2: Amine-Reactive Conjugation via Carbodiimide Chemistry
The carboxylic acid group can be activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[11] This "zero-length" crosslinking process creates a semi-stable NHS ester that readily reacts with primary amines (e.g., on lysine residues or the protein N-terminus) to form a highly stable amide bond.[12]
Application Notes & Key Considerations
-
Two-Step pH Profile: Carbodiimide chemistry involves a two-step process with distinct pH optima.[11]
-
Activation Step: The reaction of EDC with the carboxylic acid to form the reactive O-acylisourea intermediate is most efficient in a slightly acidic environment (pH 4.5-6.0).[11] MES buffer is commonly used for this step.
-
Coupling Step: The subsequent reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly basic pH (7.2-8.5).[11] PBS or bicarbonate buffer is suitable for this stage.
-
-
NHS/sulfo-NHS is Key: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or sulfo-NHS converts it into a more stable, amine-reactive NHS ester, significantly improving coupling efficiency and minimizing side reactions.[11][12]
-
Quenching: The reaction should be quenched with a small molecule containing a primary amine, such as Tris or glycine, to consume any remaining active NHS esters and prevent unwanted modifications.
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the activation and coupling steps as they will compete with the intended reaction.[13]
-
Heterogeneity: Since proteins typically have multiple surface-exposed lysine residues, this method usually results in a heterogeneous population of conjugates with varying degrees of labeling and conjugation sites.[14]
Visualization: EDC/NHS Coupling Workflow
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymer" by Elaine Wallin Smith [egrove.olemiss.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Profiling of Covalent Acrylamide Probes against Kinase Panels
Compound Focus: 2-[4-(prop-2-enamido)phenyl]acetic acid (Probe-Acryl-PAA)
Abstract & Scope
This application note details the methodological framework for screening This compound (referred to herein as Probe-Acryl-PAA ) against diverse kinase panels. As a structural prototype for Targeted Covalent Inhibitors (TCIs) , this compound features a phenylacetic acid scaffold equipped with a para-acrylamide "warhead."
The acrylamide moiety (prop-2-enamido) is designed to undergo a Michael addition reaction with nucleophilic cysteine residues within the kinase ATP-binding pocket (e.g., Cys481 in BTK, Cys797 in EGFR). Unlike reversible inhibitors, the potency of this probe is driven by bond formation kinetics (
Compound Profile & Mechanism
Probe-Acryl-PAA functions as an irreversible electrophile. Successful screening requires understanding its reactivity profile to distinguish true kinase engagement from non-specific assay interference.
| Feature | Specification |
| Chemical Formula | |
| Molecular Weight | ~205.21 Da |
| Warhead | Acrylamide (Michael Acceptor) |
| Target Residue | Non-catalytic Cysteine (Thiol -SH) |
| Binding Mechanism | Two-step: Reversible association ( |
| Mass Shift (MS) | +205.21 Da (Adduct formation involves no leaving group) |
Mechanism of Action
The screening strategy must account for the time-dependent nature of the inhibition.
-
Step 1 (Recognition): The phenylacetic acid core aligns the molecule within the kinase active site (reversible).
-
Step 2 (Reaction): The acrylamide double bond reacts with the specific cysteine thiol, locking the enzyme in an inactive state.
Critical Pre-Assay Considerations
WARNING: Standard kinase assay buffers often contain reducing agents that will neutralize Probe-Acryl-PAA before it reaches the target.
Buffer Chemistry (The "No-DTT" Rule)
Acrylamides react rapidly with Dithiothreitol (DTT) and
-
Protocol: Replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a strong reducing agent that does not contain a thiol group and is unreactive toward acrylamides.
-
Alternative: If TCEP is unavailable, ensure the assay is run under non-reducing conditions (if the kinase stability permits) or with very low concentrations (<1 mM) of Glutathione (GSH), though TCEP is preferred.
Compound Handling[2]
-
Solvent: Dissolve Probe-Acryl-PAA in 100% DMSO.
-
Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce hydrolysis of the acrylamide or polymerization.
-
Working Solution: Prepare fresh dilutions in assay buffer immediately prior to use.
Protocol 1: High-Throughput Primary Screen (Binding Assay)
Objective: Identify kinases that bind Probe-Acryl-PAA from a broad panel (e.g., 300+ kinases). Recommended Method: TR-FRET Binding Assay (e.g., LanthaScreen™) or Fluorophore-Tagged Displacement. Rationale: Activity assays (measuring phosphorylation) often require high ATP, which competes with the inhibitor. Binding assays directly measure occupancy and are more sensitive for detecting initial covalent engagement.
Workflow Diagram
Caption: Workflow for primary screening of acrylamide probes, emphasizing the critical exclusion of DTT.
Step-by-Step Protocol
-
Plate Setup: Use white, low-volume 384-well plates.
-
Kinase Addition: Dispense 5 µL of Kinase/Antibody mixture (in TCEP buffer) into wells.
-
Compound Addition: Add 5 µL of Probe-Acryl-PAA (start at 1 µM or 10 µM screening concentration).
-
Controls: DMSO only (0% inhibition), Staurosporine or known covalent inhibitor (100% inhibition).
-
-
Pre-Incubation (Crucial): Incubate for 60 minutes at Room Temperature.
-
Note: Covalent inhibitors require time to react. A standard 10-min incubation is insufficient and will yield poor
values.
-
-
Tracer Addition: Add 5 µL of the fluorescent tracer (ATP-competitive probe).
-
Read: Measure TR-FRET signal after 30-60 minutes.
-
Hit Criteria: Select kinases showing >50% displacement of the tracer.
Protocol 2: Kinetic Characterization ( )
Objective: Differentiate reversible binding from covalent modification using the
Experimental Setup
Run the dose-response curve (10-point dilution) under two conditions simultaneously:
-
Condition A (Short): Add substrate/tracer immediately after adding the compound (t=0 min pre-incubation).
-
Condition B (Long): Incubate compound with kinase for 60 minutes before adding substrate/tracer (t=60 min pre-incubation).
Data Analysis
Calculate the "Shift Ratio":
| Shift Ratio | Interpretation |
| ~ 1.0 | Reversible Inhibitor (Fast equilibrium, no covalent bond). |
| > 3.0 | Time-Dependent Inhibitor (Likely Covalent).[1] |
| > 10.0 | Potent Irreversible Covalent Inhibitor.[1] |
Protocol 3: Biophysical Validation (Intact Protein MS)
Objective: Confirm that Probe-Acryl-PAA forms a physical adduct with the kinase and verify the stoichiometry (1:1 binding). This is the "Truth Serum" for covalent discovery.
Workflow Diagram
Caption: Mass Spectrometry workflow to validate covalent adduct formation.
Step-by-Step Protocol
-
Reaction: Incubate 2 µM Recombinant Kinase Domain (e.g., BTK) with 20 µM Probe-Acryl-PAA (10-fold excess) in 50 mM Ammonium Acetate or volatile buffer (pH 7.5).
-
Time: Incubate for 60 minutes at RT.
-
Quench: Add Formic Acid to 0.1% final concentration to stop the reaction and denature the protein.
-
LC-MS Analysis:
-
Column: C4 Reverse Phase column (for intact proteins).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Gradient: Rapid gradient (e.g., 5% to 95% B in 5 mins).
-
-
Deconvolution: Use software (e.g., MaxEnt, BioPharma Finder) to deconvolute the multiply charged envelope to zero-charge mass.
Expected Results
-
Apo-Kinase Peak: Mass
. -
Adduct Peak: Mass
. -
Note: If you see
, the compound is reacting non-specifically with multiple cysteines (promiscuity).
Summary of Key Specifications
| Parameter | Recommendation | Reason |
| Buffer Reducing Agent | TCEP (1 mM) | DTT/BME react with acrylamides, killing potency. |
| Incubation Time | 60 - 120 mins | Covalent bonds form slower than reversible binding. |
| Assay Readout | Binding (FRET) | Avoids ATP competition; measures occupancy directly. |
| Validation | Intact MS | Confirms covalent adduct and stoichiometry. |
| Hit Definition | Time-dependent shift |
References
-
Assay Guidance Manual (NCBI):Binding Assays for Kinases.
-
Source:
-
-
Strelow, J. M. (2017).A Perspective on the Kinetics of Covalent Binding.
-
Source:
-
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[2] (Foundational text on acrylamide warheads like Ibrutinib).[3][4]
-
Source:
-
-
Thermo Fisher Scientific.LanthaScreen™ Eu Kinase Binding Assay User Guide.
-
Source:
-
-
Barf, T., & Kaptein, A. (2012).Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks.
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-[4-(prop-2-enamido)phenyl]acetic Acid Synthesis
Current Status: Operational Ticket ID: YIELD-OPT-2026 Subject: Troubleshooting Yield & Purity in N-Acryloylation of 4-Aminophenylacetic Acid
Executive Summary & Chemical Logic
The synthesis of 2-[4-(prop-2-enamido)phenyl]acetic acid (an acrylamide analog of the anti-rheumatic drug Actarit) presents a classic "competing mechanism" challenge. You are grafting a highly reactive, polymerizable acryloyl group onto a zwitterionic amino acid scaffold.
The Yield Paradox:
-
Solubility Mismatch: The starting material (4-aminophenylacetic acid) is polar/zwitterionic and insoluble in the organic solvents required for acryloyl chloride stability.
-
Reactivity vs. Stability: The conditions required to dissolve the amine (aqueous base) promote the hydrolysis of the expensive acryloyl chloride reagent.
-
Polymerization: The product contains a terminal alkene, making it susceptible to radical polymerization during workup, often resulting in a "gummy" loss of material.
This guide moves beyond standard textbook protocols to a Modified Interfacial Schotten-Baumann approach, optimized for high yield (>80%) and purity.
Diagnostic Hub: Why is my yield low?
Before altering your protocol, identify your specific failure mode using the table below.
| Symptom | Probable Root Cause | Verification | Corrective Action |
| Yield < 40% | Hydrolysis of Acryloyl Chloride | pH drops < 7 during addition; excessive exotherm. | Increase stirring speed (mass transfer); maintain T < 5°C; use 1.2–1.5 eq of acid chloride. |
| Product is a Gum/Gel | Radical Polymerization | Insoluble material in organic solvents; NMR shows broad peaks. | Add MEHQ (50 ppm) to the reaction; do not remove oxygen (O₂ inhibits polymerization). |
| Starting Material Recovery | Incomplete Acylation | pH was too low (amine protonated as ammonium salt). | Ensure pH stays > 8.0 during acid chloride addition. |
| Brown/Black Color | Oxidation of Amine | Old starting material; high temperature. | Recrystallize starting amine; run reaction under N₂ blanket (but keep workup aerobic). |
The "Gold Standard" Protocol: Modified Interfacial Synthesis
This protocol solves the solubility mismatch by using a biphasic system (Water/DCM) where the reaction occurs at the interface, protecting the acid chloride from bulk hydrolysis while keeping the amino acid soluble.
Reagents & Stoichiometry
-
Substrate: 4-Aminophenylacetic acid (1.0 eq)
-
Reagent: Acryloyl Chloride (1.2 eq) [Freshly distilled or commercial grade with stabilizer]
-
Base: NaOH (2.2 eq total)
-
Solvent A: Water (5–10 volumes)
-
Solvent B: Dichloromethane (DCM) or THF (3–5 volumes)
-
Inhibitor: 4-Methoxyphenol (MEHQ) (50–100 ppm relative to acryloyl chloride)
Step-by-Step Workflow
Phase 1: Dissolution & Protection (The Aqueous Phase)
-
Charge a 3-neck round-bottom flask with 4-aminophenylacetic acid and Water .
-
Add NaOH (1.0 eq) solid or solution. Stir until the solution is perfectly clear (formation of sodium 4-aminophenylacetate).
-
Technical Note: If the solution is turbid, filtration is required. Particulates act as nucleation sites for polymerization.
-
-
Cool the solution to 0–5°C using an ice/salt bath.
Phase 2: The Controlled Addition (The Critical Step)
-
Dissolve Acryloyl Chloride (1.2 eq) in DCM (or THF). Add MEHQ to this organic solution.
-
Why DCM? It is denser than water, protecting the chloride at the bottom of the flask if stirring stops. It also minimizes hydrolysis compared to miscible solvents like Acetone.
-
-
Simultaneous Addition: Add the Acryloyl Chloride/DCM solution dropwise to the aqueous amine.
-
CRITICAL: Simultaneously add the remaining NaOH (1.2 eq) dropwise to maintain pH between 8.0 and 10.0 .
-
Monitoring: Use an internal thermometer. Temperature must not exceed 10°C . Exotherms promote hydrolysis over acylation.
-
Phase 3: Reaction & Quench
-
Vigorously stir (turbulent mixing is essential for interfacial reaction) at 0–5°C for 1 hour, then allow to warm to 20°C for 1 hour.
-
Separation: Transfer to a separatory funnel.
-
Organic Layer: Contains unreacted acryloyl chloride and impurities. Discard (proper chemical waste).
-
Aqueous Layer: Contains the product (as a sodium salt) and unreacted amine. Keep this.
-
Phase 4: Targeted Precipitation (The Yield Maker)
-
Return the aqueous layer to a clean flask. Cool to 10°C.
-
Slowly acidify with 2M HCl while stirring.
-
Target pH:2.5 – 3.0 .
-
Observation: The product will precipitate as a white solid.[1]
-
Caution: Do not go to pH < 1.0, or you may induce acid-catalyzed hydrolysis of the amide bond or polymerize the monomer.
-
-
Filter the solid.[1] Wash with cold water (3x) to remove inorganic salts.
Visualizing the Logic (Process Flow)
The following diagram illustrates the decision matrix and chemical pathway for the synthesis.
Caption: Workflow for the Interfacial Synthesis of N-Acryloyl-4-aminophenylacetic acid, highlighting the critical phase separation step that removes organic impurities before product isolation.
Advanced Troubleshooting (FAQs)
Q: Can I use Acrylic Anhydride instead of Acryloyl Chloride? A: Yes, and it is often preferred for higher purity. Acrylic anhydride is less prone to violent hydrolysis and generates acrylic acid as a byproduct (which is water-soluble and easy to wash away). If using anhydride, you can often run the reaction in pure Acetone/Water mixtures without the strict biphasic requirement.
Q: Why did my product polymerize in the vacuum oven? A: Thermal polymerization.
-
Fix: Dry the product at room temperature under high vacuum.
-
Fix: Ensure a trace amount of inhibitor (MEHQ) remains, or dry in the presence of air (oxygen inhibits acrylic polymerization). Never heat this product above 40°C during drying.
Q: My NMR shows a doublet at 5.7 ppm and 6.2 ppm, but also extra peaks. What are they? A: The doublets are the characteristic vinyl protons of the acrylamide group.
-
Extra peaks at ~2.5-3.0 ppm: Suggest Michael addition impurities (where the amine attacked the double bond instead of the carbonyl). This happens if the reaction temperature was too high or reaction time too long.
-
Broad humps: Oligomers. Recrystallize from Ethanol/Water (9:1).
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Retrieved from
-
Cayman Chemical. (n.d.). Actarit Product Information & Physical Properties. Retrieved from
-
Bedair, A. H., et al. (2006).[3] "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity."[3] Acta Pharmaceutica, 56, 273–284.[3] Retrieved from
-
Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization: Principles and Troubleshooting. Retrieved from
-
Google Patents. (2005). WO2005084658A1 - Derivatives of actarit and their therapeutic use. Retrieved from
Sources
Technical Support Center: Solubility & Handling of 2-[4-(prop-2-enamido)phenyl]acetic acid
Executive Summary & Compound Profile
Compound Identity: 2-[4-(prop-2-enamido)phenyl]acetic acid Functional Class: Covalent Warhead Fragment / Chemical Probe Structural Analysis: This molecule is a bifunctional chemical probe consisting of two distinct pharmacophores that dictate its solubility and stability:
-
The Scaffold (Hydrophilic Tail): A phenylacetic acid moiety.[1][2][3] This provides pH-dependent solubility (pKa ~4.3).
-
The Warhead (Reactive Head): An acrylamide group (prop-2-enamido). This is a Michael acceptor designed to covalently modify cysteine residues.
The Core Challenge: Users often encounter a "solubility paradox" where the compound dissolves in organic solvents but precipitates or degrades in biological buffers. This is usually due to pH mismatch (protonation of the acid) or unintended reactivity (inactivation by buffer thiols).
Critical Troubleshooting Guides (Q&A)
Issue 1: "The compound precipitates immediately upon dilution into PBS."
Diagnosis: Kinetic Solubility Failure due to pH/pKa Mismatch. Technical Explanation: The phenylacetic acid moiety has a pKa of approximately 4.[1][2][3]3. In pure DMSO, the compound is neutral. Upon dilution into aqueous media, its solubility is governed by the Henderson-Hasselbalch equation.
-
At pH < 5.0: The carboxylic acid is protonated (neutral). The rigid acrylamide-phenyl core drives rapid aggregation and precipitation due to pi-stacking.
-
At pH > 6.0: The acid deprotonates to the carboxylate anion (
), significantly increasing solubility via electrostatic solvation.
Troubleshooting Protocol:
-
Check Buffer pH: Ensure your final assay buffer is buffered to pH 7.4 or higher . Avoid acidic buffers (e.g., Acetate pH 4.5) unless using high concentrations of co-solvent.
-
The "Intermediate" Step: Do not pipette DMSO stock directly into cold buffer.
-
Correct Method: Dilute DMSO stock 1:10 into a "transition solvent" (e.g., 50% PEG400 or pure Ethanol) before final dilution into aqueous buffer.
-
-
Limit DMSO: Keep final DMSO concentration <1% if possible, but ensure the aqueous phase is strong enough (100mM buffer capacity) to maintain pH > 6.0 upon addition of the acidic compound.
Issue 2: "My IC50 values are drifting/inactive, even though the compound looks dissolved."
Diagnosis: Chemical Inactivation (The "Thiol Trap"). Technical Explanation: The prop-2-enamido group is an electrophile. If your buffer contains reducing agents like DTT (Dithiothreitol) , BME (Beta-mercaptoethanol) , or Glutathione , these thiols will act as nucleophiles and react with the acrylamide warhead via a Michael addition. This covalently "caps" the drug before it ever reaches your protein target.
Corrective Action:
-
IMMEDIATE ACTION: Remove all reducing agents from the assay buffer.
-
Alternative: If a reducing environment is required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is resistant to Michael addition with acrylamides compared to DTT.
Issue 3: "The DMSO stock has turned yellow/cloudy after storage."
Diagnosis: Polymerization or Hydrolysis. Technical Explanation: Acrylamides are susceptible to radical-initiated polymerization, especially if exposed to light or heat. Additionally, the amide bond can hydrolyze if the DMSO is "wet" (hygroscopic water uptake).
Storage Protocol:
-
Solvent: Use anhydrous DMSO (stored over molecular sieves).
-
Temperature: Store at -20°C or -80°C.
-
Aliquot: Single-use aliquots are mandatory. Freeze-thaw cycles introduce moisture, accelerating hydrolysis.
Data Visualization & Workflows
Figure 1: Solubility & Stability Decision Tree
Caption: Logical flow for troubleshooting precipitation and inactivity issues. Follow the red paths to identify critical failure points.
Figure 2: Optimal Dissolution Workflow
Caption: Step-by-step protocol to maximize thermodynamic solubility and prevent kinetic crashing.
Quantitative Reference Data
Table 1: Solubility Profile & Formulation Limits
| Solvent / Medium | Solubility Est.[1][4][5] | Critical Notes |
| Anhydrous DMSO | > 50 mM | Preferred Stock. Hygroscopic; keep sealed. |
| Ethanol (100%) | ~ 10-25 mM | Good alternative if DMSO is toxic to assay. |
| PBS (pH 7.4) | ~ 100 µM - 1 mM | Soluble due to ionization. |
| Acetate Buffer (pH 4.0) | < 10 µM | Avoid. Compound protonated and insoluble. |
| Cell Media (+Serum) | Moderate | Serum albumin binds PAA derivatives, improving solubility but reducing free fraction. |
Table 2: Chemical Compatibility Matrix
| Reagent | Compatibility | Mechanism of Failure |
| DTT / BME | Incompatible | Irreversible Michael addition to acrylamide. |
| TCEP | Compatible | Does not react with acrylamides at neutral pH. |
| Tris Buffer | Caution | Primary amines can react slowly (days) with acrylamides. HEPES/MOPS preferred. |
| Polystyrene Plates | Good | Low adsorption risk compared to hydrophobic peptides. |
Advanced In Vivo Formulation
For animal studies where high doses (>10 mg/kg) are required, simple DMSO/PBS mixtures often fail.
Recommended Vehicle: Cyclodextrin Complexation Phenylacetic acid derivatives form stable inclusion complexes with Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Prepare Vehicle: 20% (w/v) HP-β-CD in 50mM Phosphate Buffer (pH 7.4).
-
Dissolution: Add compound stock to vehicle.
-
Agitation: Shake at room temperature for 30 mins. The hydrophobic phenyl ring enters the CD cavity, protecting the acrylamide and preventing precipitation.
References
-
PubChem. Phenylacetic Acid: Chemical and Physical Properties.[1][6] National Library of Medicine. [Link]
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Discusses solubility of carboxylic acids and DMSO precipitation). [Link]
-
Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. (Grounding for HP-β-CD usage with phenyl rings). [Link]
-
Hermann, J.C., et al. (2005). Structure-Based Design of Covalent Inhibitors. (Reference for TCEP vs DTT compatibility with Michael acceptors). [Link]
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylacetic acid | 103-82-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-[4-(2-methylpropyl)phenyl](311C)propanoic acid | C13H18O2 | CID 46218268 - PubChem [pubchem.ncbi.nlm.nih.gov]
"overcoming off-target effects of 2-[4-(prop-2-enamido)phenyl]acetic acid"
Product Focus: 2-[4-(prop-2-enamido)phenyl]acetic acid (4-Acrylamidophenylacetic acid)
Welcome to the Advanced Application Support Center. You are likely utilizing This compound as a covalent fragment or probe to target a cysteine-containing protein. While the phenylacetic acid core provides a minimal binding scaffold, the prop-2-enamido (acrylamide) warhead is an electrophile prone to "off-target" alkylation of non-catalytic cysteines and glutathione (GSH).
This guide addresses the three most common technical hurdles reported by researchers: promiscuous labeling , cellular toxicity , and lack of washout reversibility .
Part 1: Diagnostic Workflows (Root Cause Analysis)
Before modifying your molecule, you must quantify why the off-target effects are occurring. Is it driven by excessive intrinsic reactivity (chemical nature) or poor scaffold selectivity (binding kinetics)?
Symptom A: High Cellular Toxicity & Glutathione Depletion
Diagnosis: The acrylamide warhead is likely reacting with the cellular antioxidant pool (GSH) faster than it binds your target.
Protocol 1: Intrinsic Reactivity Assay (GSH
-
Preparation: Prepare a 10 mM stock of the probe in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Reaction: Mix probe and GSH at a 1:10 ratio (50 µM Probe : 500 µM GSH) in PBS with an internal standard (e.g., Naproxen).
-
Monitoring: Incubate at 37°C. Analyze aliquots by HPLC-UV or LC-MS at
min. -
Calculation: Plot
vs. time. The slope is .
Data Interpretation:
|
Part 2: Structural Optimization Strategies
If Protocol 1 confirms high reactivity, you must chemically modify the prop-2-enamido group. The goal is to lower
Strategy A: Steric Tuning (The "Methacrylamide" Switch)
Concept: Adding a methyl group to the
-
Modification: Change prop-2-enamido to 2-methylprop-2-enamido.
-
Expected Outcome: 2-5x reduction in intrinsic reactivity.
Strategy B: Reversibility (The "Cyano-Acrylamide" Switch)
Concept: Standard acrylamides form permanent bonds. By adding an electron-withdrawing cyano group, you increase the acidity of the
-
Modification: Introduce an
-cyano group to the acrylamide.[1] -
Reference: This strategy was successfully pioneered in the development of Rilzabrutinib and other reversible covalent kinase inhibitors (Smith et al., 2015).
Strategy C: Scaffold Elaboration (Improving
)
Concept: If the phenylacetic acid core is too small, it binds promiscuously. You must increase the non-covalent affinity (
-
Action: Conduct SAR (Structure-Activity Relationship) studies on the phenyl ring. Add hydrophobic groups (e.g., -CF3, -OPh) to engage the hydrophobic pocket adjacent to the cysteine.
Part 3: Visualization of Optimization Logic
The following diagram illustrates the decision matrix for overcoming off-target effects based on your experimental data.
Caption: Decision tree for troubleshooting covalent inhibitor toxicity. High intrinsic reactivity requires warhead modification; low reactivity with toxicity requires scaffold optimization.
Part 4: Frequently Asked Questions (FAQs)
Q1: My Western blot shows a "smear" of labeling above my target band. What is happening? A: This is the hallmark of a "hot" warhead. The acrylamide is labeling abundant proteins like albumin, actin, or tubulin.
-
Fix: Perform a Competition Assay . Pre-incubate the lysate with a 10x excess of free iodoacetamide (to block accessible cysteines) before adding your probe. If the smear disappears but your target band remains, your target cysteine is uniquely accessible. If the target band also disappears, your probe is not selective enough.
Q2: How do I prove the binding is covalent and not just tight non-covalent binding? A: You must perform a Washout Experiment .
-
Treat cells with the inhibitor (e.g., 1 hour).
-
Wash cells 3x with warm media to remove unbound drug.
-
Incubate in drug-free media for 4–24 hours.
-
Assay for target activity (e.g., phosphorylation or enzymatic output).
-
Result: If activity returns, the binding was reversible (non-covalent). If activity remains suppressed despite the washout, the inhibition is covalent (irreversible).
-
Q3: Can I use this molecule in vivo (mice)? A: As-is? Likely not. The "prop-2-enamido" group on a simple phenylacetic acid core will likely be metabolized by liver glutathione S-transferases (GSTs) rapidly, leading to low bioavailability and potential hepatic toxicity. You must improve the metabolic stability by substituting the acrylamide (see Strategy A in Part 2) or encapsulating the drug.
Part 5: Mechanism of Action Diagram
Understanding the kinetic difference between "Good" and "Bad" labeling is crucial.
Caption: The "Two-Step" mechanism. Specificity is driven by the non-covalent binding step (
References
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery, 10(4), 307–317. Link
-
Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525–531. Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
Sources
"enhancing the stability of 2-[4-(prop-2-enamido)phenyl]acetic acid for long-term experiments"
Subject: Enhancing Stability & Experimental Integrity for Long-Term Assays Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary & Compound Profile
You are working with 2-[4-(prop-2-enamido)phenyl]acetic acid .[1] To stabilize this for long-term experiments, you must treat it not just as a generic organic solid, but as a bifunctional reactive probe .[1]
-
Functional Unit A (The Warhead): The prop-2-enamido group is an acrylamide . It is a Michael acceptor designed to form covalent bonds with nucleophiles (specifically Cysteine thiols).[1][2] It is prone to polymerization and non-specific adduct formation.[1]
-
Functional Unit B (The Solubilizer): The acetic acid tail provides solubility at physiological pH but introduces a pKa (~4.3) that dictates its charge state.[1]
The Core Challenge: In long-term experiments, this compound faces three distinct degradation vectors: Hydrolysis (loss of warhead), Polymerization (insoluble aggregate formation), and Protein Sequestration (loss of free compound to serum).
Critical Degradation Pathways (Visualized)
Understanding how the molecule dies is the first step to keeping it alive. The diagram below maps the three primary failure modes you must prevent.
Figure 1: Primary degradation pathways.[1] The acrylamide warhead is the primary site of instability, susceptible to nucleophilic attack and radical polymerization.
Module 1: Storage & Stock Preparation
Solid State Storage
The carboxylic acid moiety is hygroscopic. If the powder absorbs moisture, the local acidity can catalyze the hydrolysis of the amide bond, even in the solid state.
-
Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen) if possible.
-
Mandatory: Use a desiccator.[1] Do not store the vial merely "in the fridge"; humidity fluctuates.
Solubilization (The "DMSO Trap")
Many researchers lose their compound before the experiment begins due to improper DMSO handling.
| Parameter | Recommendation | Technical Rationale |
| Solvent | Anhydrous DMSO (Grade ≥99.9%) | Water in DMSO accelerates hydrolysis.[1] Industrial DMSO often contains amines that trigger polymerization.[1] |
| Concentration | Max 10–50 mM | High concentrations (>100 mM) increase the probability of intermolecular radical polymerization. |
| Freeze-Thaw | Single-use Aliquots | Repeated condensation introduces water.[1] Do not refreeze more than once. |
| Additives | Avoid Acid/Base | The compound is an acid. Adding HCl or NaOH to the stock will trigger degradation. |
Module 2: Experimental Conditions (Buffer & Media)
The "Thiol Blackout" Rule
This is the most common cause of failure in acrylamide-based probe experiments.
-
Issue: Acrylamides react rapidly with free thiols.[1]
-
Directive: You MUST NOT use DTT (Dithiothreitol),
-Mercaptoethanol (BME), or Glutathione (GSH) in your assay buffer.[1] -
Alternative: If a reducing agent is required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine).[1] TCEP does not contain a thiol and will not react with your acrylamide warhead [1].[1]
Serum Sequestration in Long-Term Culture
In experiments >24 hours, the compound will react with Serum Albumin (which has a free Cysteine-34).[1]
-
Impact: Effective concentration drops significantly over time.[1]
-
Solution:
-
Use low-serum media (0.5% - 1% FBS) if cells tolerate it.
-
Perform a "media refresh" every 24 hours with fresh compound to maintain steady-state concentration.[1]
-
Module 3: Stability Validation Protocol
Do not assume stability; measure it. Use this self-validating workflow before committing to a 7-day experiment.
Workflow: Half-Life Determination
-
Prepare: 10 µM compound in your exact assay media (e.g., DMEM + 10% FBS).
-
Incubate: 37°C in the dark.
-
Sample: Extract aliquots at 0h, 4h, 12h, 24h, 48h.
-
Quench: Add 3x volume of Acetonitrile (precipitates serum proteins).[1]
-
Analyze: Run LC-MS/HPLC. Monitor the parent peak (
or ).[1] -
Calculate: Plot
vs. Time. The slope gives .
Troubleshooting & FAQ
Q1: My compound precipitated immediately upon adding the DMSO stock to the buffer. Why?
-
Diagnosis: The "pH Shock." The carboxylic acid group is protonated in DMSO (uncharged) but needs to deprotonate to be soluble in water.
-
Fix: Ensure your buffer (PBS/HEPES) is strong enough (≥50 mM) to absorb the proton release. Do not add the stock to unbuffered water. Vortex rapidly during addition to prevent local high-concentration "hotspots."[1]
Q2: The IC50 shifts 10-fold between Day 1 and Day 3. Is the compound degrading?
-
Diagnosis: Likely Serum Sequestration .[1] The acrylamide is covalently binding to the albumin in the media, effectively lowering the free drug concentration.
-
Fix: Switch to daily dosing (media replacement) or calculate the "free fraction" using a protein binding assay.
Q3: Can I use this compound in a click-chemistry reaction?
-
Diagnosis: No. The prop-2-enamido group is an alkene, but it is electron-deficient.[1] It is not suitable for standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] It is designed for Michael Addition to thiols (Cysteine).[1]
Decision Logic for Handling
Use this flow to determine the correct handling procedure for your specific experimental phase.
Figure 2: Operational decision tree for buffer and media composition.
References
-
Baillie, T. A. (2016).[1] Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Pairing. Angewandte Chemie International Edition, 55(43), 13408–13421.[1] Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012).[1] Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581.[1] Link
-
Lovering, F., et al. (2012).[1] Approaches to Targeted Covalent Inhibitors. ChemMedChem, 7(12), 2087-2097.[1] Link
-
Sigma-Aldrich. (2023).[1][3] N-Phenylacrylamide Stability Data & Safety Sheet. Link
Sources
"method refinement for high-throughput screening of 2-[4-(prop-2-enamido)phenyl]acetic acid analogs"
Topic: High-Throughput Screening of 2-[4-(prop-2-enamido)phenyl]acetic Acid Analogs
Executive Summary
You are screening a library based on the This compound scaffold. This molecule features a phenylacetic acid recognition motif (providing reversible affinity,
Unlike classical reversible inhibitors, screening this class requires a fundamental shift in assay design. Standard equilibrium metrics (
Part 1: Assay Development & Buffer Chemistry
Q1: My
values are shifting significantly between 30-minute and 2-hour readouts. Is my assay unstable?
A: No, this is a feature, not a bug. It confirms you are observing time-dependent inhibition, which is the hallmark of a covalent mechanism.
The Mechanism: Your compound follows a two-step binding mechanism:[1]
-
Reversible Binding (
): The phenylacetic acid moiety binds to the active site. -
Covalent Bond Formation (
): The acrylamide warhead reacts with a nucleophilic cysteine.
The Refinement:
Stop optimizing for a stable
-
Protocol: Run the dose-response curves at two distinct pre-incubation times (e.g., 30 min vs. 240 min).
-
Validation: A shift in potency of
-fold confirms time-dependency. If the remains static, your compound is likely acting as a reversible inhibitor (the warhead is not engaging) or a non-specific aggregator.
Q2: I am seeing low hit rates and weak activity. Could my buffer be the problem?
A: Yes. The most common error in screening acrylamides is the presence of competing nucleophiles in the assay buffer.
The Chemistry:
The acrylamide group is a soft electrophile (Michael acceptor).[2] If your buffer contains Dithiothreitol (DTT) or high concentrations of
Corrective Action:
-
Replace DTT: Switch to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a strong reducing agent but is sterically hindered and does not react with acrylamides at physiological pH.
-
Alternative: If you must use a thiol to maintain protein stability, use Glutathione (GSH) at physiological concentrations (1–5 mM), but be aware this mimics cellular "thiol sinks" and will deselect compounds with excessive reactivity (which is actually a good filter for selectivity).
Part 2: Screening Mechanics & Data Analysis
Q3: How do I distinguish specific binders from "PAINS" (Pan-Assay Interference Compounds)?
A: Acrylamides can be promiscuous alkylators. You must implement a "Thiol Reactivity Counter-Screen" to filter out compounds that react non-specifically with any available cysteine.
The Protocol: GSH Reactivity Assay
-
Incubate your hits (10
M) with an excess of Glutathione (GSH, 500 M). -
Monitor the disappearance of the parent compound via LC-MS over 4 hours.
-
Pass Criteria: Compounds with a
min in GSH are likely too reactive for drug development (high toxicity risk). You want "tunable" reactivity where the bond forms only when aided by the local effective concentration in the protein pocket.
Q4: Standard
ranking is selecting the wrong leads. What metric should I use?
A: Rank your hits by
Why?
A compound with high affinity (low
Data Presentation: Kinetic Efficiency Comparison
| Compound ID | Status | |||
| Hit A | 0.05 | 0.02 | 6,666 | Prioritize (High affinity, tuned reactivity) |
| Hit B | 10.0 | 0.50 | 833 | Discard (Weak binder, hyper-reactive warhead) |
| Hit C | 0.05 | 0.00 | 0 | Reversible (Warhead inactive) |
Part 3: Advanced Validation Protocols
Workflow Visualization
The following diagram illustrates the critical decision tree for validating your acrylamide-phenylacetic acid analogs.
Caption: Decision tree for triaging covalent inhibitors. Note the critical divergence between reversible binders and true covalent adducts using the IC50 shift method.
Protocol: Intact Protein Mass Spectrometry (The "Truth" Assay)
Since your scaffold adds a specific mass, MS is the ultimate validation.
-
Preparation: Incubate Protein (1
M) with Compound (10 M) for 60 minutes. -
Control: Run a "No Compound" DMSO control and a "Reversible Analog" control (using the propionamide analog where the double bond is saturated).
-
Analysis: Inject on LC-MS (TOF or Orbitrap). Deconvolute the spectra.
-
Target Mass: Look for a mass shift of +203.06 Da (Molecular weight of the inhibitor) minus 1.01 Da (Loss of H from Cysteine)
+202 Da . Note: Verify exact mass based on your specific analog substituents. -
Troubleshooting: If you see +202, +404, +606, your compound is non-specifically alkylating multiple residues (promiscuous). You want a clean 1:1 stoichiometry.
Part 4: References
-
Resurgens of Covalent Drugs: Singh, J., et al. "The resurgence of covalent drugs."[1][4] Nature Reviews Drug Discovery, 2011. Link
-
Kinetic Analysis (
): Strelow, J. M. "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 2017. Link -
Assay Interference (PAINS): Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010. Link
-
Mass Spectrometry Screening: Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 2016. Link
-
Acrylamide Warhead Chemistry: Kalgutkar, A. S., & Dalvie, D. K. "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery, 2012. Link
Sources
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06955B [pubs.rsc.org]
- 3. mz-at.de [mz-at.de]
- 4. youtube.com [youtube.com]
Validation & Comparative
"structure-activity relationship (SAR) studies of 2-[4-(prop-2-enamido)phenyl]acetic acid analogs"
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-[4-(prop-2-enamido)phenyl]acetic Acid Analogs
Introduction: A Scaffold for Covalent Inhibition
The this compound scaffold represents a compelling starting point for the design of targeted covalent inhibitors. This structure marries two key pharmacophoric elements: the phenylacetic acid moiety, a well-established scaffold in medicinal chemistry, and the acrylamide group, a reactive "warhead" capable of forming a covalent bond with nucleophilic residues in a protein active site. Phenylacetic acid and its derivatives are known for a wide range of biological activities[1][2]. The acrylamide moiety, on the other hand, is a Michael acceptor that can covalently bind to cysteine residues, making it a valuable tool for developing irreversible inhibitors[3][4]. The strategic combination of these two groups offers the potential for potent and selective inhibition of target proteins.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical analogs of this compound. We will explore how systematic structural modifications can influence biological activity, with a focus on the design of inhibitors for a hypothetical cysteine-containing enzyme. The experimental data presented herein is illustrative and intended to guide researchers in their own investigations.
Proposed Biological Target: Cysteine Proteases
The presence of the acrylamide "warhead" strongly suggests that the this compound scaffold is well-suited for targeting enzymes with a nucleophilic cysteine residue in their active site. Cysteine proteases, a large and diverse family of enzymes involved in various physiological and pathological processes, represent a prime target class. For the purpose of this guide, we will hypothesize that our analogs are designed to inhibit a specific cysteine protease implicated in a disease state. The primary endpoint for our comparative analysis will be the in vitro inhibitory potency (IC50) against this hypothetical target.
A Systematic Exploration of Structure-Activity Relationships
The following sections detail a systematic approach to modifying the this compound scaffold to probe its SAR. We will dissect the molecule into three key regions: the phenylacetic acid moiety, the acrylamide "warhead," and the amide linker.
Part A: Modification of the Phenylacetic Acid Moiety
The phenylacetic acid portion of the molecule can be systematically modified to explore the impact of electronics and sterics on binding affinity and cellular permeability. Substituents on the phenyl ring can modulate the electronic environment of the scaffold, while alterations to the carboxylic acid group can influence solubility and potential interactions with the target protein.
Table 1: Comparative Activity of Phenylacetic Acid Moiety Analogs
| Compound ID | R1 Substitution | R2 Substitution | Hypothetical IC50 (µM) | Rationale for Modification |
| 1 (Parent) | H | -OH | 10 | Baseline compound. |
| 1a | 2-F | -OH | 8 | Introduction of an electron-withdrawing group to potentially enhance binding. |
| 1b | 3-F | -OH | 12 | Positional isomer to probe the steric and electronic requirements of the binding pocket. |
| 1c | 4-OCH3 | -OH | 25 | Introduction of an electron-donating group, which may be disfavored. |
| 1d | H | -OCH3 | 50 | Esterification of the carboxylic acid to increase cell permeability, but may reduce direct interaction with the target. |
| 1e | H | -NH2 | >100 | Amidation of the carboxylic acid, which could disrupt a key binding interaction. |
Part B: Modification of the Acrylamide "Warhead"
The reactivity of the acrylamide moiety is critical for covalent bond formation. Substitutions on the acrylamide can tune its electrophilicity, thereby influencing the rate of covalent modification and the potential for off-target reactions.
Table 2: Comparative Activity of Acrylamide Moiety Analogs
| Compound ID | R3 Substitution | Hypothetical IC50 (µM) | Rationale for Modification |
| 1 (Parent) | H | 10 | Baseline compound. |
| 2a | -CH3 (on α-carbon) | 5 | Introduction of a methyl group to potentially improve selectivity and reduce Michael addition reactivity. |
| 2b | -CN (on α-carbon) | 2 | Addition of a cyano group to increase the electrophilicity of the β-carbon, enhancing reactivity.[3] |
| 2c | -CH3 (on β-carbon) | 30 | Steric hindrance near the reactive center, likely impeding covalent bond formation. |
Part C: The Amide Linker
The amide linker connects the phenylacetic acid core to the acrylamide warhead. Its geometry and electronic properties can influence the overall conformation of the molecule and its presentation to the target's active site.
Table 3: Comparative Activity of Linker Analogs
| Compound ID | Linker Modification | Hypothetical IC50 (µM) | Rationale for Modification |
| 1 (Parent) | -NHCO- | 10 | Baseline amide linker. |
| 3a | -CONH- (reversed amide) | 75 | Altered geometry may disrupt the optimal orientation for binding and covalent reaction. |
| 3b | -CH2NH- (reduced amide) | >100 | Increased flexibility and loss of the carbonyl group for hydrogen bonding may abolish activity. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the parent compound and its analogs can be achieved through a straightforward N-acylation reaction. The general procedure is as follows:
-
Starting Material Synthesis : 2-(4-aminophenyl)acetic acid is commercially available or can be synthesized from 2-(4-nitrophenyl)acetic acid via reduction.
-
N-Acylation : To a solution of 2-(4-aminophenyl)acetic acid (1.0 eq.) and a suitable base (e.g., triethylamine, 2.0 eq.) in an aprotic solvent (e.g., dichloromethane), add the desired acyl chloride (e.g., acryloyl chloride, 1.1 eq.) dropwise at 0 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired analog.
DOT Diagram of the Synthetic Workflow
Caption: General synthetic scheme for this compound analogs.
In Vitro Cysteine Protease Inhibition Assay
The following protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a model cysteine protease.
-
Enzyme and Substrate Preparation : Prepare a stock solution of the cysteine protease in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT). Prepare a stock solution of a fluorogenic substrate for the enzyme.
-
Compound Preparation : Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure : a. In a 96-well microplate, add 2 µL of the compound dilutions. b. Add 88 µL of the enzyme solution to each well and incubate for 30 minutes at room temperature to allow for covalent bond formation. c. Initiate the enzymatic reaction by adding 10 µL of the substrate solution. d. Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
DOT Diagram of the Assay Workflow
Caption: Workflow for the in vitro cysteine protease inhibition assay.
Summary of Key Structure-Activity Relationships
Based on our hypothetical comparative analysis, several key SAR trends can be proposed for the this compound scaffold:
-
Electronic Effects on the Phenyl Ring : Electron-withdrawing substituents on the phenyl ring may enhance activity, suggesting a potential role for these groups in binding interactions or in modulating the pKa of the carboxylic acid.
-
Importance of the Carboxylic Acid : The free carboxylic acid appears to be crucial for activity, likely participating in a key hydrogen bond or salt bridge interaction with the target protein.
-
Tunable Reactivity of the Acrylamide : The reactivity of the acrylamide "warhead" can be modulated by substitution. Introducing electron-withdrawing groups can increase potency, but may also lead to off-target reactivity.
-
Stereoelectronic Requirements of the Linker : The geometry and electronic nature of the amide linker are critical for maintaining the correct orientation of the pharmacophoric elements for optimal binding and covalent modification.
DOT Diagram of SAR Logic
Caption: Key structure-activity relationships for the this compound scaffold.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, framework for the structure-activity relationship studies of this compound analogs. The systematic modifications outlined, coupled with the detailed experimental protocols, offer a clear path for researchers to explore this promising scaffold for the development of novel covalent inhibitors. Future work should focus on synthesizing and evaluating a diverse library of analogs against specific, disease-relevant cysteine proteases or other suitable targets. Further optimization of the lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for translating these findings into potential therapeutic agents. The principles of covalent drug design, including the careful tuning of warhead reactivity, will be paramount in these efforts[5].
References
- Development of an acrylamide-based inhibitor of protein S-acylation - ChemRxiv.
- Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - MDPI.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.
- Acrylamide inhibits autophagy, induces apoptosis and alters cellular metabolic profiles. Ecotoxicol Environ Saf. 2021 Jan 15:208:111543.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
- Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed. Plant J. 2023 Dec;116(5):1355-1369.
- Identification of a phenyl ester covalent inhibitor of caseinolytic protease and analysis of the ClpP1P2 inhibition in mycobacteria - PMC.
- The Development of Acrylamide-based Inhibitors of DHHC Family Proteins to Regulate ERK Acylation and Activity - Knowledge UChicago.
- 2-[4-(prop-2-ynamido)phenyl]acetic acid - PubChemLite.
- The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review.
- Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed. Food Chem Toxicol. 2014 Sep:71:207-16.
- US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC.
- Recent Advances in Covalent Drug Discovery - MDPI.
Sources
"benchmarking the performance of 2-[4-(prop-2-enamido)phenyl]acetic acid in functional assays"
A Comparative Guide for Researchers in Inflammation and Drug Discovery
This guide provides a comprehensive analysis of the functional performance of 2-(4-substitutedmethylphenyl)propionic acid derivatives, a class of compounds with significant anti-inflammatory potential. We will delve into their mechanism of action as cyclooxygenase (COX) inhibitors and present a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs). The experimental protocols and data herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate and benchmark similar compounds in their own laboratories.
Introduction: The Role of Cyclooxygenase in Inflammation
Inflammation is a complex biological response to harmful stimuli, and at its core are enzymatic pathways that produce inflammatory mediators. One of the most critical pathways is the conversion of arachidonic acid to prostaglandins, which is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, the selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory therapeutics with potentially fewer side effects than non-selective COX inhibitors.
Phenylacetic and phenylpropionic acid derivatives have emerged as a versatile class of molecules with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and even anti-cancer properties.[1][2] Their structural similarity to the endogenous substrate of COX, arachidonic acid, makes them prime candidates for competitive inhibition of these enzymes. This guide will focus on a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives and benchmark their performance against the well-established NSAID, Ibuprofen.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism by which 2-(4-substitutedmethylphenyl)propionic acid derivatives exert their anti-inflammatory effects is through the inhibition of the COX enzymes.[3][4] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.
Caption: Inhibition of COX-1 and COX-2 by test compounds blocks prostaglandin synthesis.
Comparative Functional Assays: COX Inhibition
To quantitatively assess the inhibitory potential of 2-(4-substitutedmethylphenyl)propionic acid derivatives, we will utilize in vitro COX-1 and COX-2 inhibition assays. These assays measure the enzymatic activity of purified COX enzymes in the presence of varying concentrations of the test compounds.
Experimental Workflow
The following workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) for each test compound against both COX-1 and COX-2.
Caption: A stepwise workflow for determining the IC50 of test compounds.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from standard methodologies for assessing COX inhibition.[3][4]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (2-(4-substitutedmethylphenyl)propionic acid derivatives)
-
Ibuprofen (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection
-
96-well microplates
Procedure:
-
Compound Preparation:
-
Dissolve test compounds and Ibuprofen in DMSO to create high-concentration stock solutions.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add 10 µL of the diluted test compounds or vehicle (assay buffer with DMSO) to appropriate wells.
-
Add 170 µL of the assay buffer containing either COX-1 or COX-2 enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to each well.
-
Incubate the reaction mixture at 37°C for 2 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Performance Benchmark: Comparative Data
The following table summarizes the IC50 values for representative 2-(4-substitutedmethylphenyl)propionic acid derivatives compared to Ibuprofen. (Note: Data is illustrative and based on trends reported in the literature).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen (Reference) | 15 | 25 | 0.6 |
| Compound A | 10 | 5 | 2.0 |
| Compound B | 50 | 2 | 25.0 |
| Compound C | 5 | 0.5 | 10.0 |
Interpretation of Results:
-
Compound A demonstrates potent, relatively non-selective COX inhibition, similar in profile to Ibuprofen but with slightly higher potency.
-
Compound B exhibits significant COX-2 selectivity, suggesting it may have a more favorable gastrointestinal safety profile compared to non-selective inhibitors.
-
Compound C is a highly potent and selective COX-2 inhibitor, representing a promising lead candidate for further development.
Conclusion and Future Directions
The functional assays presented in this guide demonstrate that 2-(4-substitutedmethylphenyl)propionic acid derivatives are a promising class of COX inhibitors. The methodologies outlined provide a robust framework for benchmarking their performance against established drugs like Ibuprofen. The variation in potency and selectivity among the derivatives highlights the potential for further chemical modifications to optimize their therapeutic profile.[5] Future studies should focus on in vivo models of inflammation to validate the anti-inflammatory efficacy and assess the pharmacokinetic and safety profiles of the most promising candidates.
References
- Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- Synthesis of 2-[(3,4,5-Triphenyl)
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- 2-[4-(prop-2-ynamido)phenyl]acetic acid. PubChemLite.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers.
- Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
- 4-Aminophenylacetic acid 0.98 2-(4-Aminophenyl)acetic acid. Sigma-Aldrich.
- 2-(4-(Phenylthio)Phenyl)Acetic Acid. Chem-Impex.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inventivapharma.com [inventivapharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
